N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide is a carbazole-based sulfonamide derivative characterized by a central carbazole moiety linked to a 2-hydroxypropyl chain and a substituted benzenesulfonamide group. The compound’s structure includes a carbazole core (a planar aromatic heterocycle with two benzene rings fused via a pyrrole ring) and a benzenesulfonamide group substituted with methyl groups at the N and 4-positions. This structural framework is critical for its interactions with biological targets, such as cryptochrome (CRY) proteins in circadian rhythm regulation and β-secretase (BACE1) in Alzheimer’s disease pathways .
Key structural features influencing its activity:
- Carbazole core: Provides π-π stacking interactions and hydrophobic binding with target proteins.
- 2-hydroxypropyl linker: Enhances solubility and flexibility for optimal positioning in binding pockets.
- N,4-dimethylbenzenesulfonamide: Modulates electronic properties and steric effects, impacting target affinity and selectivity.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-11-13-19(14-12-17)29(27,28)24(2)15-18(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,18,26H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWLVKPXBGSMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of 9H-carbazole with an appropriate alkylating agent to introduce the hydroxypropyl group. This is followed by the sulfonation of the resulting intermediate with a sulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction of the sulfonamide group can produce primary or secondary amines .
Scientific Research Applications
2.1. Memory Devices
Recent studies have demonstrated the potential of this compound in the development of memory devices. For instance, thin films incorporating carbazole-based polymers have exhibited rewriteable resistive memory effects. These films, sandwiched between electrodes, show bistable conductivity, enabling non-volatile memory functionalities .
Key Findings:
- Bistable Switching: The films display a setting voltage range of 2 to 4.5 V.
- Material Properties: The incorporation of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide enhances the memristive behavior compared to traditional materials.
3.1. Synthesis of Functional Polymers
The compound serves as a building block for synthesizing functionalized polymers, particularly in creating poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]. This polymer has been studied for its potential use in electronic applications due to its favorable electrical properties .
Synthesis Parameters:
- Radical Polymerization: Various synthesis methods yield polymers with different molecular weights and properties.
- Characterization Techniques: Techniques such as NMR spectroscopy are employed to analyze the structure and confirm the successful incorporation of the carbazole units.
4.1. Memristive Behavior Analysis
A significant study focused on the memristive behavior of polymers synthesized from this compound. The research highlighted:
- Conductivity Switching: Demonstrated stable switching between high and low conductivity states.
- Temperature Stability: The memory effect was retained across a range of temperatures, indicating robustness for practical applications .
4.2. Comparison with Other Materials
In comparative studies with commercially available polymers, those incorporating this compound exhibited superior performance in terms of switching speed and stability under operational conditions . This positions it as a promising candidate for future electronic devices.
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbazole sulfonamide derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison:
KL001: N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide
- Structure : Differs in the sulfonamide substituent (methanesulfonamide with furylmethyl vs. benzenesulfonamide with dimethyl groups).
- Activity : Stabilizes cryptochrome (CRY) proteins, lengthening circadian periods in cells (IC₅₀ = 3.2 μM) .
- Key SAR : The furan ring contributes to CRY binding via hydrogen bonding, while the methanesulfonamide group offers moderate metabolic stability .
KL044: 2-(9H-Carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide
- Structure: Replaces the sulfonamide with an acetamide group and introduces chloro/cyano substituents.
- Activity: Potent CRY stabilizer (IC₅₀ = 0.8 μM) due to enhanced hydrophobic interactions from the chloro-cyanophenyl group .
- Key SAR : Acetamide linkage reduces steric hindrance, improving CRY binding efficiency .
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide
- Structure : Features a methanesulfonamide group and 2,4-dimethylphenyl substituent.
- Activity : Targets GPCRs (e.g., Neuropeptide S receptor) with moderate affinity (Ki = 1.2 μM) .
- Key SAR : The 2,4-dimethylphenyl group enhances lipophilicity, favoring membrane penetration .
BACE1 Inhibitors: N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides
- Structure : Varied aryl groups (e.g., benzyl, 4-fluorophenyl) on the sulfonamide.
- Activity : Inhibits β-secretase (BACE1) with IC₅₀ values of 1.6–1.9 μM, outperforming carboxamide analogs (IC₅₀ ≥ 2.5 μM) .
- Key SAR : Electron-withdrawing groups (e.g., fluorine) on the aryl ring improve enzymatic inhibition by enhancing electrostatic interactions .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Target | Activity (IC₅₀/Ki) | Key Structural Differentiator |
|---|---|---|---|---|---|
| N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide | C₂₄H₂₅N₂O₃S | 421.54 | CRY, BACE1 | Not reported | N,4-dimethylbenzenesulfonamide |
| KL001 | C₂₂H₂₃N₂O₄S | 435.50 | CRY | 3.2 μM | Methanesulfonamide + furylmethyl |
| KL044 | C₂₀H₁₄ClN₂O | 357.80 | CRY | 0.8 μM | Acetamide + chloro-cyanophenyl |
| N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide | C₂₄H₂₆N₂O₃S | 422.54 | Neuropeptide S receptor | 1.2 μM | 2,4-dimethylphenyl + methanesulfonamide |
| BACE1 Inhibitor (Benzyl-substituted) | C₂₈H₂₇N₂O₃S | 477.59 | BACE1 | 1.6 μM | Benzyl group on sulfonamide |
Mechanistic and Application Differences
- Circadian Rhythm Modulation (KL001, KL044): Requires sulfonamide/acetamide groups to stabilize CRY via hydrogen bonding and hydrophobic interactions .
- BACE1 Inhibition : Depends on bulky aryl sulfonamides (e.g., benzyl) to block the enzyme’s active site .
- GPCR Targeting : Relies on lipophilic substituents (e.g., 2,4-dimethylphenyl) for membrane receptor engagement .
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3S |
| Molecular Weight | 408.513 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 579.7 ± 60.0 °C at 760 mmHg |
| Flash Point | 304.4 ± 32.9 °C |
| LogP | 5.99 |
Anticancer Properties
Recent studies have indicated that carbazole derivatives, including this compound, exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound is believed to interfere with multiple signaling pathways involved in cancer cell survival and proliferation. For instance, it may modulate the expression of proteins involved in apoptosis, such as Bcl-2 family members.
-
Case Studies :
- A study published in European Journal of Medicinal Chemistry reported that a related carbazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
- Another study highlighted its efficacy against breast cancer cell lines, showing a dose-dependent response with IC50 values indicating potent activity .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity against various pathogens.
- Bacterial Inhibition : Preliminary tests have shown that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of carbazole derivatives is often linked to their structural features:
- The presence of the carbazole moiety is crucial for biological activity due to its ability to engage in π–π stacking interactions and hydrogen bonding.
- Modifications on the sulfonamide group can enhance solubility and bioavailability, further improving the compound's therapeutic potential.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
